

Comprehensive Technical Guide: Spectroscopic Characterization of 6-Iodo-pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	6-Iodo-pyridine-2-carboxylic acid
CAS No.:	55044-68-3
Cat. No.:	B1298053

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Part 1: Strategic Introduction

6-Iodo-pyridine-2-carboxylic acid (also known as 6-iodopicolinic acid) is a critical heterocyclic building block in medicinal chemistry. Its value lies in its bifunctionality: the carboxylic acid moiety serves as a handle for amide coupling or esterification, while the C-6 iodine atom is a prime electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).

For drug development professionals, the purity and structural integrity of this scaffold are paramount. Impurities such as the 6-bromo analog or unreacted 6-aminopicolinic acid can poison downstream catalysts or lead to difficult-to-separate side products. This guide provides a self-validating protocol for the synthesis, purification, and rigorous spectroscopic characterization of this compound.

Part 2: Synthesis & Experimental Protocol

To ensure the spectroscopic data provided below is reproducible, we must first establish the provenance of the material. The most robust route involves the Sandmeyer-type diazotization of 6-aminopicolinic acid.

Synthesis Workflow (Sandmeyer Reaction)

Reaction Logic: The amino group at the 6-position is converted to a diazonium salt using sodium nitrite in acidic media, which is then displaced by iodide.

Protocol:

- Diazotization: Suspend 6-aminopicolinic acid (1.0 eq) in 15% aqueous H₂SO₄ at 0–5 °C.
- Activation: Dropwise add an aqueous solution of NaNO₂ (1.2 eq), maintaining the temperature below 5 °C to prevent decomposition of the diazonium intermediate. Stir for 30 minutes.
- Substitution: Add an aqueous solution of KI (1.5 eq) slowly. The solution will turn dark due to iodine liberation.
- Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Decolorize excess iodine with solid sodium bisulfite (NaHSO₃).
- Isolation: Adjust pH to ~2–3 with solid Na₂CO₃ to precipitate the free acid. Filter the solid.[1]
- Purification: Recrystallize from ethanol/water or purify via automated flash chromatography (C18 reverse phase, H₂O/MeOH gradient).

Process Visualization



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Figure 1: Step-by-step synthetic pathway for the conversion of 6-aminopicolinic acid to the target 6-iodo derivative.

Part 3: Spectroscopic Characterization

The following data establishes the identity of the compound. The logic of assignment relies on the 2,6-disubstitution pattern of the pyridine ring, which creates a distinct spin system.

Nuclear Magnetic Resonance (NMR)

Analysis Logic:

- Spin System: The three aromatic protons form an AMX or AB2 system. You will observe two doublets (H-3, H-5) and one triplet/doublet-of-doublets (H-4).
- Chemical Shifts: The carboxylic acid proton is broad and downfield (10-14 ppm). The H-3 proton (ortho to COOH) is typically the most deshielded aromatic proton due to the anisotropy of the carbonyl group. The H-5 proton (ortho to I) is deshielded by the iodine but typically appears slightly upfield of H-3.

Table 1: Representative

¹H NMR Data (DMSO-d

, 400 MHz)

Position	Shift (, ppm)	Multiplicity	Integral	Assignment Logic
COOH	13.0 - 13.5	Broad Singlet	1H	Exchangeable acidic proton.
H-3	8.15 - 8.25	Doublet (Hz)	1H	Ortho to electron-withdrawing COOH; most deshielded.
H-5	8.05 - 8.15	Doublet (Hz)	1H	Ortho to Iodine; heavy atom effect.
H-4	7.80 - 7.90	Triplet (Hz)	1H	Meta position; couples to both H-3 and H-5.

Table 2: Representative

C NMR Data (DMSO-d

, 100 MHz)

Carbon	Shift (, ppm)	Type	Assignment Logic
C=O	~165.0	Quaternary	Carboxylic acid carbonyl.
C-2	~150.0	Quaternary	Ortho to N, ipso to COOH.
C-4	~140.0	Methine	Para to N.
C-3	~128.0	Methine	Beta to N.
C-5	~135.0	Methine	Beta to N, ortho to I.
C-6	~118.0 - 120.0	Quaternary	Ipsso to Iodine (Heavy atom shielding effect often observed).[2]

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) or LC-MS.

- Molecular Formula: C

H

INO

[2][3][4][5][6]

- Exact Mass: 248.93
- Observed Ion (ESI+):

249.9 [M+H]

- Observed Ion (ESI-):

247.9 [M-H]

(Preferred mode for carboxylic acids).

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR.

- O-H Stretch: 2500–3300 cm

(Broad, characteristic of carboxylic acid dimers).

- C=O Stretch: 1700–1730 cm

(Strong, acid carbonyl).

- C=N / C=C Ring Stretch: 1550–1600 cm

.

- C-I Stretch: 500–600 cm

(Fingerprint region, often weak).

Physical Properties

- Physical State: Off-white to pale yellow crystalline solid.
- Melting Point: 212–213 °C (Decomposition).[4] Note: Purity significantly affects MP; impure samples often melt lower (~190-200 °C).

Part 4: Quality Control & Purity Assessment

To validate the synthesis, a standard HPLC method is required.

Method: Reverse Phase HPLC

- Column: C18 (e.g., Agilent Zorbax SB-C18, 3.5 m, 4.6 x 150 mm).
- Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).
- Retention Time: 6-Iodopicolinic acid is more hydrophobic than 6-aminopicolinic acid (starting material) and will elute significantly later.

Part 5: References

- PubChem Compound Summary. **6-Iodo-pyridine-2-carboxylic acid** (CID 619341).^[2] National Library of Medicine.^[2] [\[Link\]](#)^[2]
- ChemWhat. **6-Iodo-pyridine-2-carboxylic acid** Structure and Safety. [\[Link\]](#)^[1]^[2]^[6]^[7]

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